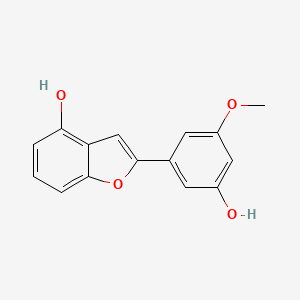
2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol
Overview
Description
2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol (HMBO) is a naturally occurring phenolic compound that is found in a variety of plants, including the bark of the African baobab tree (Adansonia digitata). HMBO has been studied for its potential medicinal properties and its ability to act as a natural antioxidant. In recent years, HMBO has attracted increased attention due to its potential applications in the field of medicine, such as its use as a natural anti-inflammatory agent and its ability to inhibit the growth of certain types of cancer cells.
Scientific Research Applications
Antiviral Properties
Research has shown that compounds similar to 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol exhibit antiviral activities. For instance, specific arylbenzofurans isolated from endophytic fungi displayed notable anti-tobacco mosaic virus (anti-TMV) activity, highlighting their potential in antiviral applications (Du et al., 2017).
Antiproliferative Effects
Compounds structurally related to 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol have been investigated for their antiproliferative effects on cancer cells. For example, certain neolignans from traditional Chinese medicine demonstrated significant inhibition of cancer cell growth, indicating their potential in cancer therapy (Ma et al., 2017).
Antimicrobial and Antioxidant Activities
A new class of benzofuran derivatives has exhibited antimicrobial and antioxidant activities. These compounds, including variants of benzofurans, showed considerable efficacy against various microbial strains and displayed strong antioxidant properties (Rangaswamy et al., 2017).
Synthesis and Chemical Reactions
The synthesis of benzofuran compounds, including those similar to 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol, has been a subject of research. Studies have explored various methods for creating substituted benzofurans, which are important for developing new pharmacological agents (Yoshida et al., 2004).
Potential in Estrogen Receptor Affinity
Studies have indicated that certain benzofurans show binding affinity for estrogen receptors, suggesting their potential use in hormone-related therapies (Halabalaki et al., 2000).
Neuroprotective Properties
Some benzofuran derivatives have shown promise as β-amyloid aggregation inhibitors, suggesting their potential application in the treatment of neurodegenerative diseases like Alzheimer's (Choi et al., 2003).
Mechanism of Action
Target of Action
The primary target of 2-(3-Hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . Tubulin plays a crucial role in cell division, and its disruption can lead to cell death .
Mode of Action
This compound interacts with tubulin in a manner similar to the antimitotic drug vincristine . It inhibits the polymerization of tubulin, disrupting the formation of microtubules. This disruption prevents the normal progression of the cell cycle, leading to cell death .
Biochemical Pathways
The inhibition of tubulin polymerization affects the mitotic spindle, a structure critical for chromosome segregation during cell division . This disruption can trigger apoptosis, or programmed cell death, as the cell cycle cannot progress normally without proper chromosome segregation .
Pharmacokinetics
Its solubility in dmso suggests it may have good bioavailability
Result of Action
The result of the compound’s action is the inhibition of cell division, leading to cell death . This makes it a potential candidate for anticancer therapies, particularly against non-small cell lung cancer NCI-H522 .
properties
IUPAC Name |
2-(3-hydroxy-5-methoxyphenyl)-1-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-18-11-6-9(5-10(16)7-11)15-8-12-13(17)3-2-4-14(12)19-15/h2-8,16-17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYJPSJEXBTRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC3=C(C=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3037059.png)
![7,12-dihydroisoquino[3,2-c][1,4]benzodiazepine-6,14(5H,6aH)-dione](/img/structure/B3037060.png)

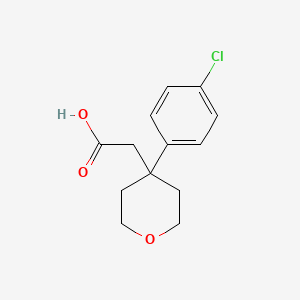

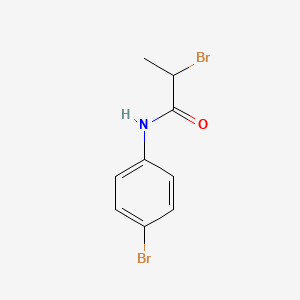

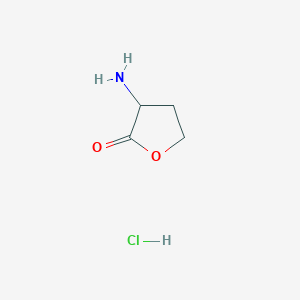
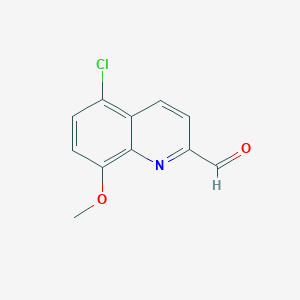
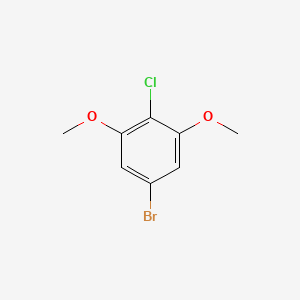

![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)